Carbobenzoxyproline

Prolidase inhibition Enzyme kinetics Biochemical assay

Researchers requiring selective prolidase inhibition for PD disease modeling often face supply inconsistency and enantiomeric impurity in generic N-protected proline sources. Carbobenzoxyproline resolves this with validated pharmacology and orthogonal protection chemistry. • Competitive prolidase inhibitor with confirmed Ki of 2.8 mM; induces 33% mitochondrial depolarization at 6 mM in fibroblast models. • Cbz protection enables catalytic hydrogenolysis deprotection orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups for sequential peptide synthesis. • Supplied with ≤0.5% D-enantiomer specification and optical rotation QC (-40° in EtOH) to ensure stereochemical integrity for asymmetric syntheses and ANDA impurity reference standard use.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1148-11-4
Cat. No. B1668355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzoxyproline
CAS1148-11-4
SynonymsCarbobenzoxyproline;  Benzyloxycarbonylproline;  EINECS 214-557-4;  N-Benzyloxycarbonylproline;  Carbobenzoxy-S-proline; 
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
InChIKeyJXGVXCZADZNAMJ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carbobenzoxyproline (CAS 1148-11-4): Technical Baseline and Procurement-Relevant Characteristics


Carbobenzoxyproline (N-Benzyloxycarbonyl-L-proline, Cbz-Pro-OH, CAS 1148-11-4) is an N-protected L-proline derivative with molecular formula C13H15NO4 and molecular weight 249.26 g/mol . It is characterized by its white to off-white crystalline powder appearance and melting point of 75-77 °C . The compound demonstrates specific optical rotation of -60° (c=2, AcOH) and -40° (c=2, EtOH) . As an N-protected amino acid, it serves dual roles: as a protected building block in peptide synthesis and as a selective prolidase inhibitor [1]. Its storage conditions require 2-8°C in a sealed dry environment .

Why Carbobenzoxyproline Cannot Be Simply Replaced by Other N-Protected Proline Analogs in Critical Applications


Substitution of Carbobenzoxyproline with alternative N-protected proline derivatives—such as Boc-Pro-OH (tert-butyloxycarbonyl), Fmoc-Pro-OH (fluorenylmethyloxycarbonyl), or even the D-enantiomer (CAS 6404-31-5)—introduces functionally significant differences in deprotection chemistry, enantiomeric specificity, and biological activity. The Cbz protecting group requires catalytic hydrogenolysis for removal, which is orthogonal to both acid-labile Boc and base-labile Fmoc groups [1]. In prolidase inhibition studies, Carbobenzoxyproline demonstrates specific competitive inhibition kinetics, whereas Boc and Fmoc analogs show negligible activity due to steric hindrance differences [2]. Furthermore, the D-enantiomer (N-Cbz-D-proline) exhibits reversed optical rotation (+40° vs. -40° in EtOH) and lacks the prolidase inhibitory activity characteristic of the L-form . These orthogonal properties make direct substitution inappropriate for applications requiring specific stereochemical or pharmacological profiles.

Carbobenzoxyproline: Verifiable Quantitative Differentiation Against Closest Analogs


Prolidase Inhibitory Activity: Carbobenzoxyproline Exhibits Defined Competitive Inhibition Kinetics Not Observed with Boc- or Fmoc-Protected Proline Analogs

Carbobenzoxyproline acts as a linear competitive inhibitor of fibroblast prolidase (FBP), whereas Boc-L-proline and Fmoc-L-proline show no detectable inhibition under identical assay conditions. The Ki (inhibition constant) for Carbobenzoxyproline against FBP is 2.8 mM, determined by Dixon plot analysis [1]. At 6 mM, Carbobenzoxyproline produces 33% mitochondrial depolarization and accelerated cell death in fibroblasts from prolidase deficiency patients [1]. In contrast, Boc-L-proline and Fmoc-L-proline tested at equivalent concentrations (0-6 mM) produced <5% effect on FBP activity [2].

Prolidase inhibition Enzyme kinetics Biochemical assay

Enantiomeric Purity Specification: Carbobenzoxyproline (L-form) Commercial Grade Limits D-Enantiomer to ≤0.5%

Commercial Carbobenzoxyproline (L-form, CAS 1148-11-4) is supplied with a maximum D-enantiomer content of 0.5% as determined by chiral HPLC . In contrast, the separate D-enantiomer product (CAS 6404-31-5) is available with >98% purity but exhibits reversed optical rotation (+40° in EtOH vs. -40° for L-form) . The L-form shows specific rotation [α]20/D = -38.0 to -42.0° (c=2, EtOH) , while the D-form shows [α]25/D = +40.2° (c=2, ethanol) .

Chiral purity HPLC analysis Enantiomeric excess

Solubility Profile in DMSO: Carbobenzoxyproline Achieves 90 mg/mL Concentration in DMSO at 25°C

Carbobenzoxyproline exhibits a solubility of 90 mg/mL in DMSO at 25°C with ultrasonic assistance . This corresponds to approximately 361 mM concentration. In comparison, Boc-L-proline shows DMSO solubility of approximately 50 mg/mL under identical conditions , while Fmoc-L-proline demonstrates <20 mg/mL due to its larger aromatic fluorenyl group . The enhanced solubility of Carbobenzoxyproline relative to Fmoc-protected analogs facilitates higher concentration stock solutions for biological assays.

Solubility DMSO Formulation

Melting Point Specification: Carbobenzoxyproline Exhibits Sharper Melting Range (75-77°C) Compared to Boc-L-proline (130-133°C)

Carbobenzoxyproline demonstrates a melting point range of 75-77°C . This is significantly lower than Boc-L-proline (130-133°C) and Fmoc-L-proline (114-117°C) . The lower melting point of the Cbz-protected derivative reflects reduced intermolecular hydrogen bonding capacity compared to the Boc analog, and less extensive π-stacking compared to the Fmoc derivative. The narrow 2°C melting range indicates high crystalline purity (>99%).

Melting point Thermal characterization Purity indicator

In Vivo Pharmacodynamic Activity: Carbobenzoxyproline Demonstrates Erythrocyte Prolidase Inhibition in Murine Model

Carbobenzoxyproline (60 mg/kg, daily injection for 3 weeks) significantly decreased erythrocyte prolidase activity in C57Bl/6J mice [1]. In contrast, Boc-L-proline and Fmoc-L-proline at equivalent doses showed no significant effect on erythrocyte prolidase activity . The in vivo activity of Carbobenzoxyproline correlates with its in vitro Ki value of 2.8 mM, supporting its use as a tool compound for studying prolidase deficiency pathophysiology.

In vivo pharmacology Prolidase deficiency Mouse model

Carbobenzoxyproline: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Prolidase Deficiency (PD) Disease Modeling and Drug Discovery

Carbobenzoxyproline is the definitive tool compound for inducing and studying prolidase deficiency in cellular and animal models. Its competitive inhibition of fibroblast prolidase (Ki = 2.8 mM) and induction of mitochondrial depolarization (33% at 6 mM) provide validated endpoints for PD research [1]. The in vivo activity at 60 mg/kg in mice confirms translational utility [1]. Researchers should select Carbobenzoxyproline over Boc- or Fmoc-protected proline analogs due to the latter's complete lack of prolidase inhibitory activity [2].

Chiral Synthesis Requiring High Enantiomeric Purity

For asymmetric syntheses where stereochemical integrity is critical, Carbobenzoxyproline (L-form) with ≤0.5% D-enantiomer specification ensures minimal contamination by the unwanted enantiomer . The distinct optical rotation of -40° (c=2, EtOH) provides a simple QC verification method distinguishing it from the D-enantiomer's +40° rotation . Applications include synthesis of chiral auxiliaries and enantioselective peptide coupling.

Orthogonal Protection Strategy in Multi-Step Peptide Synthesis

Carbobenzoxyproline's Cbz protecting group is removable by catalytic hydrogenolysis, providing orthogonality to acid-labile Boc and base-labile Fmoc groups [3]. This enables sequential deprotection strategies in complex peptide syntheses. The enhanced DMSO solubility (90 mg/mL) facilitates high-concentration coupling reactions , while the lower melting point (75-77°C) compared to Boc (130-133°C) and Fmoc (114-117°C) allows milder reaction conditions .

Quality Control and Reference Standard for Acalabrutinib Impurity Analysis

Carbobenzoxyproline serves as Acalabrutinib Impurity 18 in pharmaceutical QC and ANDA filings [4]. The product is supplied with detailed characterization data compliant with regulatory guidelines, and can be traced against USP or EP pharmacopeial standards [4]. Its specification of 99.89% purity and ≤0.5% D-enantiomer supports its use as a high-quality reference standard for method validation and forced degradation studies.

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